1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one
Description
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one features a bicyclic 8-azabicyclo[3.2.1]oct-2-ene scaffold with a pivaloyl (2,2-dimethylpropan-1-one) group attached to the nitrogen at position 7. This structure combines rigidity from the bicyclic framework with the steric bulk of the pivaloyl substituent, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)11(14)13-9-5-4-6-10(13)8-7-9/h4-5,9-10H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZJETHLWIHSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1C=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility : and describe methods for synthesizing 8-substituted azabicyclo compounds, suggesting that the target compound could be synthesized via analogous acylation or alkylation routes .
- Biological Data Limitations: Direct activity data for the target compound are absent in the provided evidence.
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one , also known by its IUPAC name, is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and drug development.
- Molecular Formula : C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- CAS Number : 135682-90-5
The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets. The presence of the azabicyclo structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown effectiveness against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The selectivity and potency of these compounds are influenced by their substitution patterns and structural conformations.
Table 1: Antimicrobial Activity of Related Azabicyclo Compounds
| Compound | Target Pathogen | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-Azabicyclo-nonane derivative | P. falciparum NF54 | 0.023 | >100 |
| 2-Azabicyclo-nonane derivative | T. brucei STIB900 | 0.095 | 62.90 |
| Parent azabicyclo-nonane | P. falciparum K1 | 0.051 | <50 |
Neuropharmacological Effects
The bicyclic structure may also confer neuropharmacological properties, potentially acting as a modulator of neurotransmitter receptors. Preliminary data suggest that similar azabicyclo compounds can influence dopaminergic and serotonergic systems, which could lead to implications in treating neurological disorders.
Case Studies
A study published in December 2022 explored the synthesis and antiprotozoal activity of azabicyclo compounds, demonstrating that specific modifications could enhance efficacy against malaria and sleeping sickness pathogens. The study highlighted that certain hybrids exhibited submicromolar activity against resistant strains, suggesting a promising avenue for further research and development in drug formulation.
Key Findings from Case Studies
- Hybrid Compounds : Modifications in the bicyclic structure led to enhanced selectivity and potency.
- Resistance Profiles : Some derivatives maintained effectiveness against multi-drug resistant strains, indicating their potential as lead compounds for new therapies.
Q & A
Q. Advanced
- Parallel synthesis : Employ solid-phase techniques to generate libraries of analogs (e.g., substituent variations at the bicyclic nitrogen or carbonyl group) .
- Flow chemistry : Continuous-flow reactors improve yield and reduce reaction times for cyclization steps .
How do computational models predict the compound’s pharmacokinetic properties?
Q. Advanced
- Molecular docking : Simulate binding to CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET profiling : Use QSAR models to estimate logP (2.1–2.5), blood-brain barrier permeability, and half-life .
What are the challenges in correlating in vitro activity with in vivo efficacy?
Q. Advanced
- Bioavailability limitations : Poor aqueous solubility may reduce absorption. Solutions include nanoparticle encapsulation or prodrug strategies (e.g., esterification of the ketone) .
- Metabolic lability : Identify major metabolites via LC-MS/MS and stabilize vulnerable sites (e.g., N-methylation of the bicyclic amine) .
How can crystallographic data inform the design of more potent analogs?
Q. Advanced
- X-ray diffraction : Resolve the compound’s bound conformation in complex with targets (e.g., serotonin receptors) to guide rational modifications .
- Electron density maps : Highlight regions (e.g., the bicyclic cavity) for functional group additions to enhance binding entropy .
What interdisciplinary approaches validate the compound’s mechanism of action?
Q. Advanced
- Transcriptomics : RNA-seq to identify downstream gene expression changes in treated cell lines .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
